2,6-Difluoro-4-(hydroxymethyl)phenol

Descripción general

Descripción

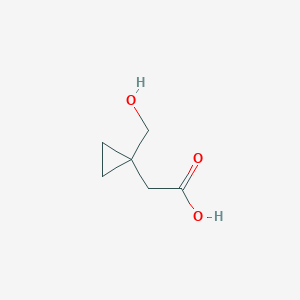

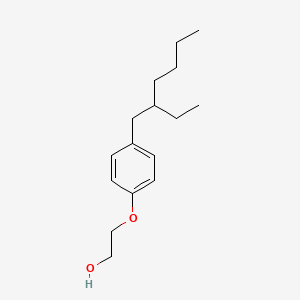

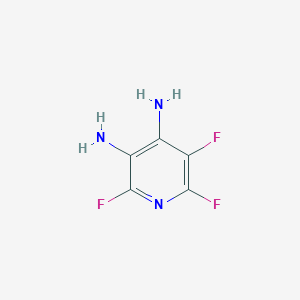

“2,6-Difluoro-4-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .

Synthesis Analysis

While specific synthesis methods for “2,6-Difluoro-4-(hydroxymethyl)phenol” were not found, there are general methods available for the synthesis of similar compounds. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2,6-Difluoro-4-(hydroxymethyl)phenol" .

Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-(hydroxymethyl)phenol” is 1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Assemblages

2,6-Difluoro-4-(hydroxymethyl)phenol derivatives demonstrate interesting hydrogen-bonding networks resulting in sheet-like structures. These networks involve centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups. Such molecular arrangements can be crucial for understanding and designing materials with specific structural and functional properties (Masci & Thuéry, 2002).

Synthesis of High-Nuclearity Clusters

Compounds based on 2,6-difluoro-4-(hydroxymethyl)phenol are suitable for synthesizing high-nuclearity complexes with interesting magnetic properties. These ligands, due to their structural features, especially the benzylalcoholato function, show a propensity to bridge metal centers. This characteristic makes them valuable in the field of coordination chemistry, particularly in creating clusters with significant magnetic interactions (Glaser et al., 2009).

Bond Dissociation and Acidity Studies

The O-H bond dissociation energies and proton affinities of substituted phenols, including derivatives of 2,6-difluoro-4-(hydroxymethyl)phenol, have been investigated to understand the energetics and acidity of these compounds. Such studies are pivotal in organic chemistry for understanding the stability and reactivity of phenolic compounds in various chemical reactions (Chandra & Uchimaru, 2002).

Crosslinking in Polymer Science

2,6-Difluoro-4-(hydroxymethyl)phenol derivatives have been used in crosslinking reactions in polymer science. For instance, in the creation of proton exchange membranes, crosslinking has been achieved through thermally activated bridging, significantly impacting the physicochemical properties of the membranes. This application is crucial for developing materials with controlled swelling, enhanced ionic conductivity, and improved mechanical properties (Hande et al., 2008).

Reactions in Aqueous Alkaline Solutions

The reaction kinetics of forming hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions, including those involving 2,6-difluoro-4-(hydroxymethyl)phenol, have been studied. Understanding these reactions is important for industrial processes like resin production, where the control over product ratios and reaction rates is crucial (Komiyama, 1988).

Propiedades

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBXKARGOXJKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621467 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-(hydroxymethyl)phenol | |

CAS RN |

206198-07-4 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)